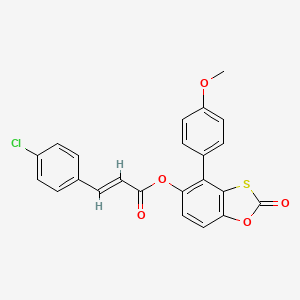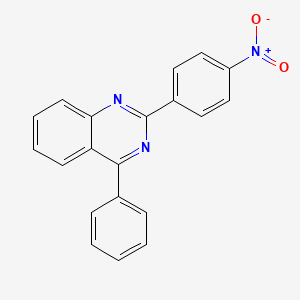
2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione, also known as MTID, is a heterocyclic compound that has been the subject of recent scientific research due to its potential applications in various fields.
科学研究应用
2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has been found to have potential applications in various fields of scientific research. One of the most promising applications of 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione is in the development of new drugs. Studies have shown that 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs for these diseases.
作用机制
2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione exerts its anti-inflammatory and anti-cancer effects through a mechanism that involves the inhibition of certain enzymes and signaling pathways. Specifically, 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione also inhibits the activity of certain protein kinases, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has been found to have a number of biochemical and physiological effects. In vitro studies have shown that 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione inhibits the growth of cancer cells and induces cell death in these cells. 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has also been found to reduce inflammation in animal models of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione in lab experiments is its specificity. 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has been found to specifically target certain enzymes and signaling pathways, making it a useful tool for studying these pathways. However, one limitation of using 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione in lab experiments is its potential toxicity. Studies have shown that 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione can be toxic at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione. One area of research is the development of new drugs based on 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione. Studies have shown that 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has potential as an anti-inflammatory and anti-cancer agent, and further research is needed to develop drugs based on this compound. Another area of research is the study of the mechanism of action of 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione. Further studies are needed to fully understand how 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione exerts its effects on enzymes and signaling pathways. Finally, research is needed to determine the safety and toxicity of 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione in humans, which will be important for the development of new drugs based on this compound.
合成方法
2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione can be synthesized through a multistep process that involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with phthalic anhydride in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain pure 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione.
属性
IUPAC Name |
2-(5-methyl-1,3,4-thiadiazol-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2S/c1-6-12-13-11(17-6)14-9(15)7-4-2-3-5-8(7)10(14)16/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMXWOHAESHEAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoindole-1,3(1H,3H)-dione, 2-(5-methyl-1,3,4-thiadiazol-2-yl)- | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methylbenzo-1,4-quinone 1-[O-(2-phenylacetyl)oxime]](/img/structure/B5917196.png)

![2-isopropyl-5-methylbenzo-1,4-quinone 1-[O-(3-chlorobenzoyl)oxime]](/img/structure/B5917208.png)
![3-methyl-4-({[(3-nitrophenyl)sulfonyl]oxy}imino)-2,5-cyclohexadien-1-one](/img/structure/B5917225.png)

![6-chloro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one](/img/structure/B5917233.png)

![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5917238.png)


![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-methoxyphenyl)hydrazone]](/img/structure/B5917278.png)
![N-{[(3-chloro-4-methylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-phenylthiourea](/img/structure/B5917284.png)

![2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5917308.png)